![molecular formula C9H12N6OS B1464975 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1282138-56-0](/img/structure/B1464975.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as AMTTA, is an organic compound that has a wide range of applications in the scientific field. It is a versatile and highly reactive compound, with a wide range of properties and potential uses.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its structural similarity to thiazole and triazole derivatives, which are known for their therapeutic properties. It serves as a reference standard in the development of new drugs, particularly for its potential role in modulating biological pathways .
Antimicrobial Activity
Thiazole derivatives, such as the one , have been extensively studied for their antimicrobial properties. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .
Antiviral Research
The triazole ring present in the compound is often explored for antiviral applications. Research could focus on its potential activity against viruses like HIV-1 and influenza A, aiming to develop novel antiviral drugs .
Cancer Research
Compounds with thiazole and triazole moieties have shown promise in cancer research. This particular compound could be synthesized and tested for its cytotoxic effects on various cancer cell lines, aiding in the discovery of new anticancer drugs .
Energetic Materials
The triazole component of the compound is structurally related to materials used in energetic applications. Studies could explore its use in the synthesis of energetic materials with potential applications in propellants and explosives .
Neuroscience
Given the importance of thiazole in neurological function, as it is a component of Vitamin B1, this compound might be investigated for its role in neurotransmitter synthesis and potential neuroprotective effects .
Material Science
The compound’s molecular structure suggests potential applications in material science, particularly in the development of electroactive frameworks for electrochromic and optical devices .
Enzyme Inhibition
The structural features of this compound make it a candidate for enzyme inhibition studies. It could be tested against various enzymes, such as kinases involved in malaria pathogenesis, to identify new therapeutic targets .
properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS/c1-6-5-17-9(11-6)12-8(16)4-15-3-7(2-10)13-14-15/h3,5H,2,4,10H2,1H3,(H,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLIOXVEHVEJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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